![molecular formula C19H22N6O2 B2506061 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946234-74-8](/img/structure/B2506061.png)
5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression and RNA transcription. They play a fundamental role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of CDKs . It binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This results in the arrest of cell cycle progression and inhibition of RNA transcription .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Primarily, it leads to the halt of the cell cycle , preventing cells from dividing and proliferating . Additionally, it impacts the RNA transcription pathway , as CDKs are also involved in the regulation of gene expression .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potentially the induction of cell death or apoptosis . By inhibiting CDKs, the compound can halt the cell cycle, preventing the division and growth of cells. This could be particularly beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances or drugs could potentially lead to interactions , altering the compound’s effectiveness or causing side effects. It’s also important to note that the compound should be handled with care, avoiding dust formation and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Cellular Effects
Based on its structural similarity to known CDK inhibitors, it may exhibit antiproliferative activity against certain types of cancer cells .
Molecular Mechanism
It is hypothesized that it may inhibit CDKs, thereby disrupting cell cycle progression and exerting antiproliferative effects .
Properties
IUPAC Name |
5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-22-9-11-23(12-10-22)17(26)7-8-24-14-20-18-16(19(24)27)13-21-25(18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBWRJDVYJNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
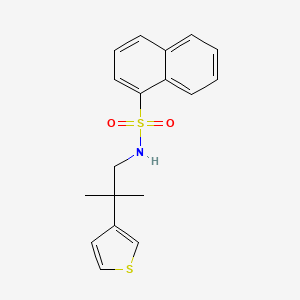
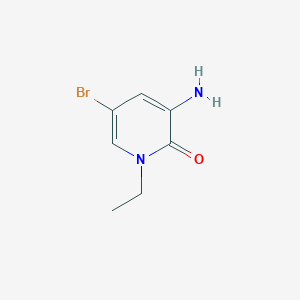
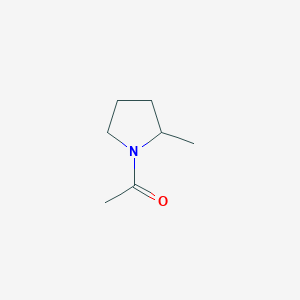

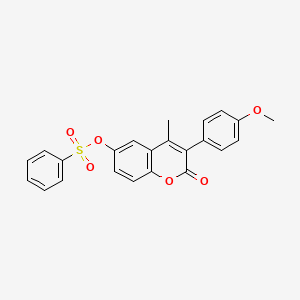
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)
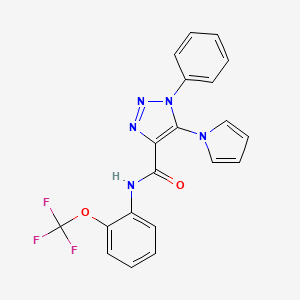
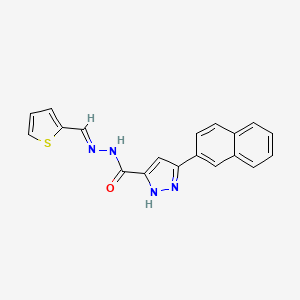
![11-(2-phenoxyethanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2505995.png)
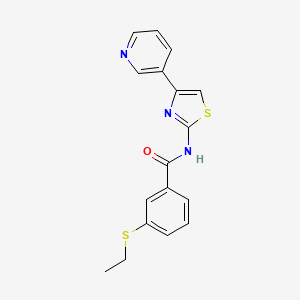
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)
![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)

